molecular formula C16H20N2O2S B11315781 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11315781
M. Wt: 304.4 g/mol
InChI Key: ZMBYQWZKUSIBDT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with piperidine, followed by the introduction of the thiophene ring through a cyclization reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carboxamide to amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione and thiophene-2,5-dione derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide stands out due to its unique combination of furan, piperidine, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H20N2O2S/c19-16(15-7-5-11-21-15)17-12-13(14-6-4-10-20-14)18-8-2-1-3-9-18/h4-7,10-11,13H,1-3,8-9,12H2,(H,17,19)

InChI Key

ZMBYQWZKUSIBDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CO3

solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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